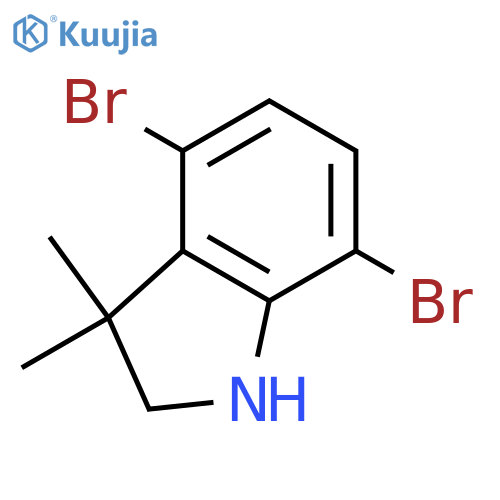

Cas no 1535325-22-4 (4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole)

4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole 化学的及び物理的性質

名前と識別子

-

- 1535325-22-4

- AKOS019794590

- 4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole

- EN300-1145441

- 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole

-

- インチ: 1S/C10H11Br2N/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

- InChIKey: PVLXEWNHJILMKQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=C1C(C)(C)CN2)Br

計算された属性

- せいみつぶんしりょう: 304.92378g/mol

- どういたいしつりょう: 302.92582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145441-0.05g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 0.05g |

$959.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-1.0g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 1g |

$1142.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-0.1g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 0.1g |

$1005.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-2.5g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 2.5g |

$2240.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-0.25g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 0.25g |

$1051.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-5.0g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 5g |

$3313.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-0.5g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 0.5g |

$1097.0 | 2023-06-09 | ||

| Enamine | EN300-1145441-10.0g |

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole |

1535325-22-4 | 10g |

$4914.0 | 2023-06-09 |

4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole 関連文献

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indoleに関する追加情報

4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1535325-22-4): A Comprehensive Overview

4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1535325-22-4) is a brominated indole derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of indoles, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities.

The chemical structure of 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole features a dibrominated indole core with two methyl groups attached to the 3-position. The presence of bromine atoms at the 4 and 7 positions imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. These structural features make it an attractive candidate for various synthetic transformations and biological studies.

Recent research has focused on the synthesis and characterization of 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole. One notable study published in the Journal of Organic Chemistry described an efficient synthetic route to this compound using a combination of bromination and cyclization reactions. The authors reported that the use of a specific catalyst significantly improved the yield and purity of the final product. This synthetic method has since been adopted by several research groups for the preparation of related indole derivatives.

In the pharmaceutical industry, 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole has shown promise as a lead compound for drug development. Indoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole exhibited significant cytotoxicity against breast cancer and lung cancer cells, suggesting its potential as a novel anticancer agent.

Beyond its pharmaceutical applications, 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole has also been explored for its use in materials science. Indoles are often used as building blocks for the synthesis of organic semiconductors and luminescent materials. A recent study in Advanced Materials demonstrated that this compound could be incorporated into polymer matrices to enhance their optical properties. The resulting materials exhibited improved photostability and luminescence efficiency, making them suitable for applications in optoelectronic devices.

The environmental impact of 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is another area of interest. Brominated compounds can have significant environmental implications due to their persistence and potential toxicity. However, recent studies have shown that this particular indole derivative exhibits low toxicity and degrades readily under certain conditions. This makes it a more environmentally friendly option compared to other brominated compounds used in similar applications.

In conclusion, 4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1535325-22-4) is a versatile compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in various scientific fields.

1535325-22-4 (4,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole) 関連製品

- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)

- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)

- 1821712-18-8((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)

- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)

- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)

- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)

- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)

- 19098-08-9(Tetradecylguanidine Hydrochloride)

- 1261974-48-4(5-(3-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid)